Quiflapon sodium is classified as a 5-Lipoxygenase inhibitor and specifically targets the 5-Lipoxygenase-activating protein (FLAP). Its molecular formula is with a molecular weight of approximately 609.15 g/mol. The compound is categorized under the broader class of anti-inflammatory agents due to its mechanism of action in inhibiting leukotriene synthesis .
The synthesis of Quiflapon sodium involves several key steps that ensure the formation of its complex structure. The synthetic route typically includes:
Technical parameters such as reaction temperatures, solvent choices, and reaction times are critical for optimizing yields and purity during synthesis .
Quiflapon sodium has a complex molecular structure characterized by:
The structural formula can be represented as follows:
This representation highlights the intricate connectivity between various atoms within the molecule .
Quiflapon sodium primarily engages in biochemical reactions where it inhibits the activity of 5-Lipoxygenase by binding to FLAP. This inhibition prevents the conversion of arachidonic acid into leukotrienes, which are mediators involved in inflammatory responses. Key reactions include:
In vitro studies have demonstrated that Quiflapon sodium can induce apoptosis in cancer cells by downregulating protein kinase C-epsilon and affecting various signaling cascades such as those involving K-Ras and Stat3 .
The primary mechanism of action for Quiflapon sodium involves:
Quiflapon sodium exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 609.15 g/mol |
Solubility | Soluble in water (sodium salt form) |
Melting Point | Not specified |
pH | Not specified |
Stability | Stable under recommended storage conditions |
These properties contribute to its bioavailability and therapeutic efficacy when administered orally or via other routes .
Quiflapon sodium has promising applications in various fields:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: